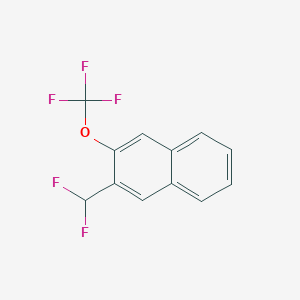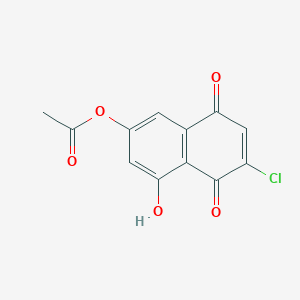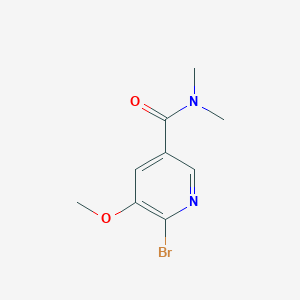
6-Bromo-5-methoxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with N,N-dimethyl substitution on the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-N,N-dimethylnicotinamide typically involves the bromination of 5-methoxy-N,N-dimethylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, along with efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-N,N-dimethylnicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction:
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives, while coupling reactions would result in biaryl or other coupled products.
Scientific Research Applications
6-Bromo-5-methoxy-N,N-dimethylnicotinamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinamide derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The specific mechanism of action for 6-Bromo-5-methoxy-N,N-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with enzymes and receptors involved in cellular metabolism and signaling pathways. The bromine and methoxy substituents could influence its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethylnicotinamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-N,N-dimethylnicotinamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.
6-Bromo-5-methoxy-nicotinamide: Lacks the N,N-dimethyl substitution, potentially altering its chemical properties and biological effects.
Uniqueness
6-Bromo-5-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both bromine and methoxy substituents on the nicotinamide ring, along with N,N-dimethyl substitution. These structural features may confer distinct chemical reactivity and biological activity compared to other nicotinamide derivatives .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(13)6-4-7(14-3)8(10)11-5-6/h4-5H,1-3H3 |
InChI Key |
AZBCDSKPQNWTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


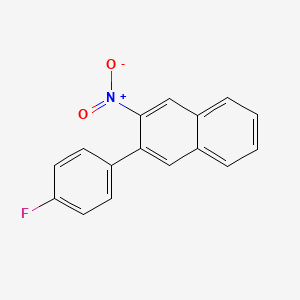
![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

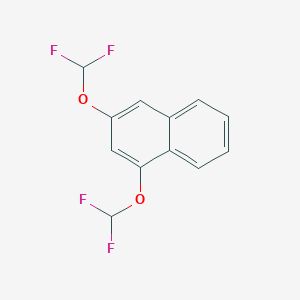

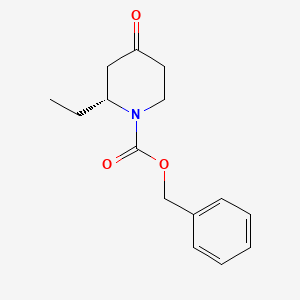




![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)

